molecular formula C21H16IN3O4 B15014247 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

Cat. No.: B15014247
M. Wt: 501.3 g/mol
InChI Key: RNUARJMCDKEATL-WYMPLXKRSA-N
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Description

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom in the iodobenzoate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its functional groups that allow for various chemical modifications.

Mechanism of Action

The mechanism by which 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding and hydrophobic interactions, while the iodobenzoate moiety can engage in halogen bonding. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE apart from similar compounds is its iodobenzoate group. This moiety can participate in unique halogen bonding interactions, which can influence the compound’s reactivity and binding properties. Additionally, the combination of methoxy, pyridinyl, and iodobenzoate groups provides a versatile platform for chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C21H16IN3O4

Molecular Weight

501.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C21H16IN3O4/c1-28-19-11-14(12-24-25-20(26)15-5-4-10-23-13-15)8-9-18(19)29-21(27)16-6-2-3-7-17(16)22/h2-13H,1H3,(H,25,26)/b24-12+

InChI Key

RNUARJMCDKEATL-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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